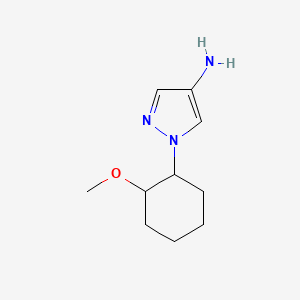1-(2-Methoxycyclohexyl)-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC17641535
Molecular Formula: C10H17N3O
Molecular Weight: 195.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H17N3O |
|---|---|
| Molecular Weight | 195.26 g/mol |
| IUPAC Name | 1-(2-methoxycyclohexyl)pyrazol-4-amine |
| Standard InChI | InChI=1S/C10H17N3O/c1-14-10-5-3-2-4-9(10)13-7-8(11)6-12-13/h6-7,9-10H,2-5,11H2,1H3 |
| Standard InChI Key | SNSOVBDITATSEK-UHFFFAOYSA-N |
| Canonical SMILES | COC1CCCCC1N2C=C(C=N2)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-(2-Methoxycyclohexyl)-1H-pyrazol-4-amine consists of a pyrazole core (C₃H₃N₂) substituted at the 1-position with a 2-methoxycyclohexyl group and at the 4-position with an amine (-NH₂) moiety. The methoxycyclohexyl group introduces stereochemical complexity due to the cyclohexane ring’s chair conformations, with the methoxy substituent occupying an axial or equatorial position depending on thermodynamic stability . The amine group at the 4-position enhances the compound’s nucleophilicity, making it reactive toward electrophilic agents or coupling reactions .
Table 1: Calculated Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₇N₃O |
| Molecular Weight | 195.26 g/mol |
| Hydrogen Bond Donors | 2 (NH₂ group) |
| Hydrogen Bond Acceptors | 3 (N-pyrazole, O-methoxy) |
| Rotatable Bonds | 2 (cyclohexyl-methoxy linkage) |
Note: Experimental data for density, melting point, and solubility are unavailable in current literature. Theoretical values derived from analog comparisons suggest moderate polarity and solubility in polar aprotic solvents .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 1-(2-methoxycyclohexyl)-1H-pyrazol-4-amine can be approached via two primary routes, adapting strategies from structurally related pyrazole derivatives :
-
Direct Cyclization: Formation of the pyrazole ring from hydrazine and 1,3-diketone precursors, followed by functionalization at the 1- and 4-positions.
-
Post-Functionalization: Coupling pre-formed pyrazole intermediates with 2-methoxycyclohexylamine and subsequent amine introduction.
Route A: Hydrazine-Based Cyclization
This method involves condensing hydrazine with a β-keto ester or nitrile to form the pyrazole core. For example, reacting ethyl acetoacetate with hydrazine hydrate yields 3-methyl-1H-pyrazol-5-ol, which can undergo alkylation with 2-methoxycyclohexyl bromide to install the cyclohexyl group . Subsequent nitration at the 4-position and reduction to the amine (e.g., using H₂/Pd-C) would yield the target compound .
Route B: Coupling of Pre-Formed Intermediates
A more efficient approach involves coupling 4-nitro-1H-pyrazole with 2-methoxycyclohexylamine via a Buchwald-Hartwig amination, followed by nitro group reduction . This route benefits from higher regioselectivity and avoids competing side reactions associated with direct cyclization.
Key Reaction Steps:
Reactivity and Functionalization
Nucleophilic Substitution
The 4-position amine serves as a nucleophilic site for acylations, sulfonations, or alkylations. For instance, reaction with acetyl chloride yields the corresponding acetamide derivative, enhancing metabolic stability in pharmaceutical applications .
Electrophilic Aromatic Substitution
The pyrazole ring’s electron-rich nature facilitates electrophilic attacks at the 3- and 5-positions. Halogenation (e.g., bromination) or nitration could introduce additional functional groups for further derivatization.
Coordination Chemistry
The amine and pyrazole nitrogen atoms enable coordination to transition metals (e.g., Cu²⁺, Pt²⁺), forming complexes with potential catalytic or therapeutic properties .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound’s scaffold is valuable for developing kinase inhibitors or NSAID candidates. Its synthetic versatility allows rapid generation of analog libraries for high-throughput screening .
Material Science
Metal complexes of 1-(2-methoxycyclohexyl)-1H-pyrazol-4-amine could serve as precursors for conductive polymers or heterogeneous catalysts. The methoxy group’s electron-donating effects enhance ligand stability in coordination environments.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume